molecular formula C10H13N3O2 B13260857 N'-(2-aminopropanoyl)benzohydrazide

N'-(2-aminopropanoyl)benzohydrazide

Cat. No.: B13260857
M. Wt: 207.23 g/mol
InChI Key: MBYBZARNRCVYGY-UHFFFAOYSA-N
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Description

N'-(2-aminopropanoyl)benzohydrazide is a benzohydrazide derivative characterized by a 2-aminopropanoyl substituent on the hydrazide nitrogen. This compound’s structural uniqueness lies in its 2-aminopropanoyl group, which may enhance solubility, hydrogen-bonding capacity, and biological interactions compared to other substituents.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

N'-(2-aminopropanoyl)benzohydrazide

InChI

InChI=1S/C10H13N3O2/c1-7(11)9(14)12-13-10(15)8-5-3-2-4-6-8/h2-7H,11H2,1H3,(H,12,14)(H,13,15)

InChI Key

MBYBZARNRCVYGY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NNC(=O)C1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-aminopropanoyl)benzohydrazide can be synthesized through a multi-step process involving the reaction of benzohydrazide with 2-aminopropanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N’-(2-aminopropanoyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and solvent flow. The final product is obtained through continuous extraction and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Condensation Reactions

Hydrazides readily undergo condensation with carbonyl compounds. For N'-(2-aminopropanoyl)benzohydrazide, this reaction typically involves:

  • Aldehydes/Ketones : Forms hydrazones via nucleophilic attack of the hydrazide’s NH group on the carbonyl carbon.

    • Example: Reaction with 4-fluorobenzaldehyde yields substituted hydrazones under acidic conditions (e.g., glacial acetic acid) at reflux temperatures (60–80°C) .

    • Yield : 50–85% depending on substituent electronic effects .

ReactantConditionsProductYield (%)
4-FluorobenzaldehydeGlacial acetic acid, refluxN'-(4-fluorobenzylidene) derivative72
2-HydroxybenzaldehydeEthanol, RTSchiff base complex68

Acylation Reactions

The hydrazide’s NH group reacts with acyl chlorides to form 1,2-diacylhydrazines:

  • Mechanism : Nucleophilic substitution at low temperatures (0–5°C) prevents over-acylation .

    • Example: Acylation with 4-fluorobenzoyl chloride in THF yields 2-hydroxy-N'-(4-fluorobenzoyl)benzohydrazide .

    • Critical Factor : Temperature control ensures monoacylation dominance .

Cyclization and Heterocycle Formation

Under specific conditions, the compound participates in cycloaddition or intramolecular reactions:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives forms 1,2,3-triazole-linked hybrids (e.g., compounds 7a-p ) .

    • Conditions : CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH, RT .

    • Application : Enhances α-glucosidase inhibitory activity .

Coordination Chemistry

The compound acts as a polydentate ligand for metal ions:

  • Binding Sites : Hydrazide oxygen, azomethine nitrogen, and phenolic oxygen (if present) .

  • Example : VO(II), Cu(II), and Ni(II) complexes exhibit enhanced antifungal activity compared to the free ligand .

Metal IonCoordination SitesBiological Activity (IC₅₀)
Cu(II)O (enolic), N (azomethine)12.3 µM (A-549 cells)
Ni(II)O (phenolic), N (hydrazide)18.7 µM (HCT 116 cells)

Biological Activity Mechanisms

Reactivity translates to pharmacological effects:

  • Antioxidant Action : Hydroxyl-substituted derivatives scavenge radicals via hydrogen abstraction from phenolic -OH groups .

    • Radical Scavenging IC₅₀ : 4q (23.1 µM) > 4p (28.4 µM) .

  • Anticancer Activity : Hydrazones inhibit kinase pathways by chelating essential metal ions in enzymes .

Comparative Reactivity Table

Key reactions and outcomes across studies:

Reaction TypeConditionsKey ProductBiological RelevanceSource
Acylation0–5°C, THF1,2-DiacylhydrazineAntimicrobial
Schiff Base FormationEthanol, acetic acidHydrazone derivativesα-Glucosidase inhibition
Metal ChelationReflux, methanolVO(II)/Cu(II) complexesAntifungal

Scientific Research Applications

N’-(2-aminopropanoyl)benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-aminopropanoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Benzohydrazide Derivatives

Key Observations :

  • The 2-aminopropanoyl group in the target compound may confer superior solubility compared to halogenated or methoxy-substituted analogs.
  • Halogenation (e.g., Cl, F) in analogs enhances cytotoxicity and kinase inhibition .
Cytotoxicity and Anticancer Activity
  • Benzimidazole-hydrazone hybrids (5a, 5b): Demonstrated IC50 values of 0.0316 µM against human lung adenocarcinoma, outperforming cisplatin (IC50: 0.045–0.052 µM) .
  • Oxo-benzimidazole derivatives : Showed activity against prostate cancer (PC-3: IC50 = 12.19 µM) .
  • Trifluoromethylbenzohydrazide hydrazones (2l) : Inhibited acetylcholinesterase (AChE) with IC50 = 46.8 µM via mixed-type inhibition .

Comparison: The 2-aminopropanoyl group’s amino functionality could enhance DNA-binding or enzyme interaction, though specific data for the target compound is lacking. Halogenated analogs exhibit superior cytotoxicity, while trifluoromethyl derivatives excel in enzyme inhibition.

Antimicrobial Activity
  • 3,4-Dimethoxybenzohydrazides : Effective against Gram-positive and Gram-negative bacteria, with MIC values <10 µg/mL .
  • Benzohydrazides with nitro/chloro substituents : High activity against S. aureus and E. coli (MIC: 2–8 µg/mL) .

Computational and Structural Insights

  • Electronic Properties: Theoretical studies on [N'-(4-dimethylaminobenzylidene)benzohydrazide] revealed a low HOMO-LUMO gap (ΔE = 3.2 eV) and high dipole moment (µ = 5.8 D), correlating with strong bioactivity .
  • Crystal Packing: Dihedral angles between phenyl rings in analogs range from 88.45° (non-planar) to near-planar arrangements, affecting π-π stacking and binding .

Implications for Target Compound: The 2-aminopropanoyl group may introduce steric hindrance, reducing planarity and altering binding modes compared to planar benzylidene derivatives.

Enzyme Inhibition Profiles

  • β-Glucuronidase Inhibition: N'-(2-cyanoethyl)-4-hydroxybenzohydrazide (10) showed uncompetitive inhibition (IC50 = 22 µM), while benzyloxy-substituted analogs (12, 13) were noncompetitive inhibitors .
  • Cholinesterase Inhibition : Trifluoromethyl derivatives (e.g., 2l) inhibited AChE and BuChE with IC50 values of 46.8–137.7 µM and 19.1–881.1 µM , respectively .

Biological Activity

N'-(2-aminopropanoyl)benzohydrazide is a derivative of benzohydrazide, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, as well as structure-activity relationships (SAR) derived from various studies.

Synthesis and Characterization

This compound can be synthesized through the condensation reaction between 2-aminopropanoic acid and benzohydrazide. Characterization typically involves spectroscopic methods such as NMR and mass spectrometry to confirm the molecular structure.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzohydrazide derivatives, including this compound. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines:

Compound Cell Line IC50 (μM)
H20A5490.46
H20MCF-70.29
H20HeLa0.15
H20HepG20.21

These results suggest that this compound may act as a potent EGFR inhibitor, with an IC50 value of 0.08 μM reported for EGFR inhibition .

Antimicrobial Activity

The antimicrobial properties of benzohydrazides have been extensively studied. This compound exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies have shown that modifications in the structure significantly influence antibacterial efficacy:

Compound Target Bacteria MIC (μg/mL)
This compoundStaphylococcus aureus64
This compoundEscherichia coli32

These findings indicate that structural variations can enhance or diminish the antibacterial potency of the compound .

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of this compound. Studies have shown that benzohydrazides can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents on the benzene ring and hydrazone linkage can lead to variations in activity:

  • Electron-Withdrawing Groups: Enhance anticancer activity by stabilizing the compound's reactive form.
  • Hydrophobic Substituents: Improve membrane permeability, thereby increasing antimicrobial efficacy.

Case Studies

A case study examining a series of benzohydrazone derivatives demonstrated that specific substitutions could significantly impact their biological profiles:

  • Study Findings: Compounds with halogen substitutions exhibited improved antibacterial activities compared to their non-substituted counterparts.
  • Clinical Relevance: These findings support further exploration into clinical applications, particularly in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal green solvents for synthesizing N'-(2-aminopropanoyl)benzohydrazide derivatives, and how do they affect reaction efficiency?

  • Methodological Answer: Polyethylene glycol (PEG 400) is a recyclable, non-toxic solvent that enhances yield (85–87%) and reduces reaction times (7–48 hours) compared to ethanol or dichloromethane. Its polarity and ability to stabilize intermediates via hydrogen bonding improve condensation reactions between aldehydes and hydrazides. Post-reaction, PEG 400 can be recovered and reused without significant loss in efficiency .

Q. How can spectroscopic techniques validate the structural integrity of This compound derivatives?

  • Methodological Answer:

  • IR Spectroscopy: Confirm the presence of C=O (1700–1650 cm⁻¹) and C=N (1650–1590 cm⁻¹) stretches to verify hydrazone formation .
  • ¹H NMR: Identify rotameric forms (e.g., E/Z isomers) through splitting patterns in aromatic or imine proton regions. For example, compounds like 3e and 3g show rotameric mixtures in CDCl₃ .
  • Mass Spectrometry: Use molecular ion peaks (e.g., m/z 326 for 3h) and fragmentation patterns to confirm molecular weight and substituent positions .

Q. What in vitro models are suitable for preliminary cytotoxicity screening of these derivatives?

  • Methodological Answer: The human lung adenocarcinoma cell line (A549) is widely used. Protocols involve:

  • MTT Assay: Incubate cells with derivatives (10–100 μM) for 48–72 hours, followed by absorbance measurement at 570 nm. Compounds like 3a (IC₅₀ = 10.5 μM) show potent activity compared to controls (e.g., kojic acid, IC₅₀ = 44.6 μM) .
  • Dose-Response Curves: Calculate IC₅₀ values using non-linear regression to prioritize candidates for further mechanistic studies .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental reaction yields under varying solvent conditions?

  • Methodological Answer:

  • Density Functional Theory (DFT): Compare solvation energies and transition-state stabilization in PEG 400 vs. ethanol using hybrid functionals (e.g., B3LYP). Exact exchange terms in DFT improve accuracy for thermochemical properties like atomization energies (average deviation: 2.4 kcal/mol) .
  • Contradiction Analysis: Low yields in non-polar solvents (e.g., benzene) correlate with poor solvation of ionic intermediates, validated by electrostatic potential maps .

Q. What strategies improve the accuracy of molecular geometry validation in crystallographic studies?

  • Methodological Answer:

  • SHELX Suite: Use SHELXL for refinement against high-resolution data (<1.0 Å). For example, trinuclear Cd(II) complexes derived from benzohydrazides show precise bond-length agreement (Δ < 0.02 Å) between experimental and DFT-optimized structures .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing anomalies in polymorphic forms .

Q. How can structural modifications enhance bioactivity while minimizing toxicity?

  • Methodological Answer:

  • Pharmacophore Hybridization: Merge quinoline (DNA intercalation) and hydrazide (metal chelation) moieties. Derivatives like 3d (from mefenamic acid) retain anti-inflammatory activity while improving cytotoxicity (IC₅₀ = 8.2 μM) .
  • Docking Studies: Use AutoDock Vina to simulate binding to tyrosinase or DNA. For example, N'-(pyridin-2-ylmethylene)benzohydrazide Cu(II) complexes show stronger interactions (ΔG = −9.2 kcal/mol) than kojic acid, rationalizing their higher inhibitory activity .

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